![molecular formula C19H19N2O7- B12580752 4'-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate CAS No. 197021-93-5](/img/structure/B12580752.png)
4'-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1’-biphenyl]-2-yl carbonate is a complex organic compound with a unique structure that includes a biphenyl core, a nitro group, and a carbonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1’-biphenyl]-2-yl carbonate typically involves multiple steps. The starting materials often include biphenyl derivatives, which undergo nitration to introduce the nitro group. Subsequent reactions involve the introduction of the hydroxybutylamino group and the formation of the carbonate ester. Common reagents used in these reactions include nitric acid for nitration, amines for the introduction of the amino group, and carbonates for ester formation. Reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive chemicals and the potential hazards associated with nitration reactions.
Chemical Reactions Analysis
Types of Reactions
4’-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1’-biphenyl]-2-yl carbonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens or sulfonic acids under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
4’-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1’-biphenyl]-2-yl carbonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which 4’-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1’-biphenyl]-2-yl carbonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the biphenyl core can interact with hydrophobic pockets in proteins. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-[1,1’-biphenyl]-4,4’-dicarboxylic acid
- 4,4’-diaminobiphenyl-2,2’-dicarboxylic acid
Uniqueness
4’-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1’-biphenyl]-2-yl carbonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
197021-93-5 |
|---|---|
Molecular Formula |
C19H19N2O7- |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
[2-[4-[2-(4-hydroxybutylamino)-2-oxoethyl]phenyl]-4-nitrophenyl] carbonate |
InChI |
InChI=1S/C19H20N2O7/c22-10-2-1-9-20-18(23)11-13-3-5-14(6-4-13)16-12-15(21(26)27)7-8-17(16)28-19(24)25/h3-8,12,22H,1-2,9-11H2,(H,20,23)(H,24,25)/p-1 |
InChI Key |
GBEXEMASCUNLQL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCCCO)C2=C(C=CC(=C2)[N+](=O)[O-])OC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


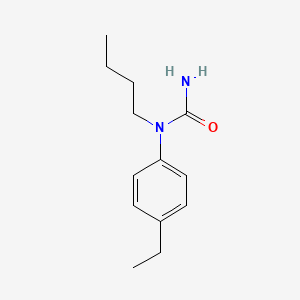
![6-Ethoxy-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole](/img/structure/B12580675.png)

![N-{2-[(3-Methyl-2-quinolinyl)amino]ethyl}acetamide](/img/structure/B12580679.png)
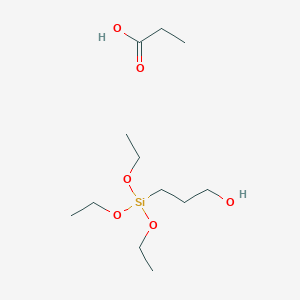

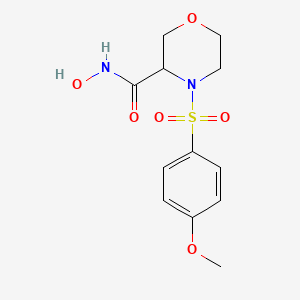
![3-[(2S)-1-Methylpyrrolidin-2-YL]-1-pentylpyridin-1-ium iodide](/img/structure/B12580729.png)
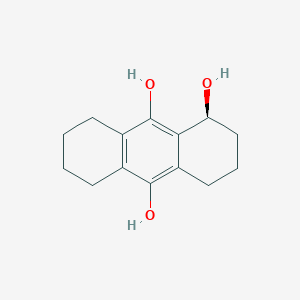

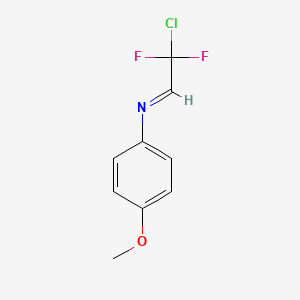
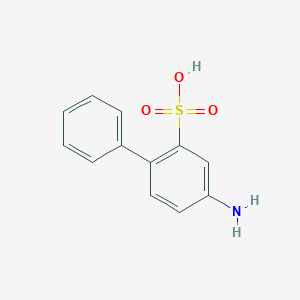
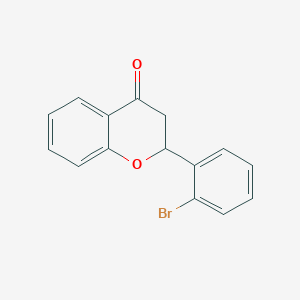
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide](/img/structure/B12580771.png)
